molecular formula C28H34O14 B1245080 Scorzocreticoside II

Scorzocreticoside II

Cat. No. B1245080
M. Wt: 594.6 g/mol
InChI Key: ZJIHCERYVFDLJQ-GPJAHHJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scorzocreticoside II is a natural product found in Scorzonera cretica with data available.

Scientific Research Applications

Discovery and Isolation

Scorzocreticoside II, along with other compounds, was isolated from the Greek endemic species Scorzonera cretica. These compounds were elucidated based on spectral data and chemical methods, highlighting the significance of this plant in yielding new chemical entities with potential applications in various fields (Paraschos et al., 2001).

Synthesis and Chemical Study

The synthesis of the 6-O-methyl ether of Scorzocreticin and Scorzocreticoside I, metabolites from Scorzonera cretica, demonstrates the feasibility of synthesizing complex natural products, potentially paving the way for their use in various scientific applications (Saeed, 2006).

Antimicrobial Activities

A study identified new dihydroisocoumarin glycosides, including Scorzocreticoside II, from Scorzonera aucheriana, exhibiting notable antimicrobial activities. This discovery suggests potential applications of Scorzocreticoside II in developing new antimicrobial agents (Erİk et al., 2021).

Antioxidant and Anti-inflammatory Properties

Scorzocreticoside II, isolated from Scorzonera pygmaea Sibth. & Sm., has been studied for its antioxidant and anti-inflammatory activities. This suggests its potential application in managing oxidative stress-related disorders and inflammation (Sahin et al., 2018).

properties

Product Name

Scorzocreticoside II

Molecular Formula

C28H34O14

Molecular Weight

594.6 g/mol

IUPAC Name

(3S)-6-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C28H34O14/c1-11-20(30)22(32)24(34)27(39-11)38-10-18-21(31)23(33)25(35)28(42-18)41-17-9-14(29)7-13-8-16(40-26(36)19(13)17)12-3-5-15(37-2)6-4-12/h3-7,9,11,16,18,20-25,27-35H,8,10H2,1-2H3/t11-,16-,18+,20-,21+,22+,23-,24+,25+,27+,28+/m0/s1

InChI Key

ZJIHCERYVFDLJQ-GPJAHHJESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)O[C@@H](C4)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)OC(C4)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

synonyms

scorzocreticoside II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scorzocreticoside II
Reactant of Route 2
Scorzocreticoside II
Reactant of Route 3
Scorzocreticoside II
Reactant of Route 4
Scorzocreticoside II
Reactant of Route 5
Scorzocreticoside II
Reactant of Route 6
Scorzocreticoside II

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